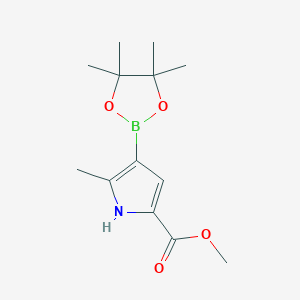

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate

説明

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a boronate ester-functionalized pyrrole derivative widely used in Suzuki-Miyaura cross-coupling reactions. This compound is synthesized via iridium-catalyzed C–H borylation of the parent pyrrole, enabling efficient introduction of the pinacol boronate group at the 4-position of the pyrrole ring . Its methyl ester and boronate groups enhance stability and reactivity, making it a versatile intermediate in medicinal chemistry and materials science. The compound is commercially available (e.g., BLD Pharm Ltd. and CymitQuimica) and has been employed to synthesize diverse 5-aryl-substituted pyrrole-2-carboxylates for drug discovery .

特性

IUPAC Name |

methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-8-9(7-10(15-8)11(16)17-6)14-18-12(2,3)13(4,5)19-14/h7,15H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKURYOIPAMHLSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(NC(=C2)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with a boronic ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyrrole reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key coupling partner in Suzuki-Miyaura reactions due to its boronic ester moiety. The dioxaborolane group facilitates palladium-catalyzed cross-coupling with aryl or heteroaryl halides.

Example Reaction :

Key Findings :

-

In the synthesis of 2-(p-hydroxybenzyl)-prodigiosins, analogous pyrrole boronic esters underwent Suzuki coupling with bromo-pyrroles to construct the bipyrrole core (e.g., compound 8 in ).

-

Reaction conditions typically involve Pd(PPh) as a catalyst and NaCO as a base in a mixed solvent system (THF/HO) at 80–100°C .

Transesterification of the Methyl Ester Group

The methyl ester at the 2-position undergoes transesterification under basic or acidic conditions.

Example Reaction :

Key Findings :

-

During deoxygenative reductions with NaBH in isopropyl alcohol (IPA), the methyl ester group can transesterify to form an isopropyl ester (e.g., conversion of 12 to 16 in ).

-

This side reaction highlights the lability of the ester group under reductive conditions .

Acid-Catalyzed Condensation Reactions

The compound participates in acid-mediated condensations to form prodigiosin analogs.

Example Reaction :

Key Findings :

-

Condensation with dialkyl-pyrroles (e.g., 9a–d ) under HCl catalysis yields tripyrrole structures like 2-(p-methoxybenzyl)-prodigiosin (MBPG, 21 ) in >80% yields .

-

Demethylation of methoxy-protected intermediates (e.g., 8 ) with BBr in DCM enables access to hydroxylated derivatives .

Deboronation and Stability Considerations

The boronate group is susceptible to protodeboronation under acidic conditions, which can limit reaction efficiency.

Key Findings :

-

Deboronation occurs in the presence of Brønsted acids (e.g., HCl) or Lewis acids, generating deboronated byproducts (e.g., 3a in ).

-

Strategies to mitigate deboronation include using halogenated substrates or adjusting acid stoichiometry .

Structural and Spectroscopic Data

科学的研究の応用

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.

Medicine: Its derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.

作用機序

The mechanism by which Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate exerts its effects involves the interaction of the boron center with various molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophiles, making it useful in catalysis and molecular recognition. The pyrrole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s reactivity and binding affinity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Thiophene Analog: Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

- Structure : Replaces the pyrrole ring with a thiophene.

- Synthesis : Likely synthesized via analogous borylation methods.

- However, thiophenes are valued in materials science for their conductive properties .

- Applications : Less common in medicinal chemistry but relevant in organic electronics.

Pyrazole Derivatives

- Example 1 : 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole

- Example 2 : 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Ester Variants

- Commercial Status: Discontinued, suggesting challenges in synthesis or stability .

Substituted Pyrroles

- Example : Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|

| Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | C₁₃H₂₀BNO₄ | 279.14 | Methyl ester, methyl-pyrrole | Suzuki couplings, drug discovery |

| Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | C₁₀H₁₇NO₄S | 255.31 | Thiophene ring | Organic electronics |

| 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole | C₁₁H₁₆BF₃N₂O₂ | 288.07 | CF₃ group | Agrochemicals, kinase inhibitors |

| Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | C₁₄H₂₂BNO₄ | 293.15 | Ethyl ester | Discontinued (stability issues) |

Key Research Findings

- Suzuki Reaction Efficiency: The parent pyrrole derivative achieves moderate yields (e.g., 48% with 3’-bromoacetophenone) in cross-couplings, influenced by steric and electronic factors . Thiophene and pyrazole analogs may exhibit lower yields due to altered electronic profiles.

- Stability : Boronate esters are moisture-sensitive, but the methyl ester in the parent compound improves stability compared to ethyl variants .

- Biological Activity : Pyrazole derivatives with electron-withdrawing groups (e.g., CF₃) show enhanced activity in kinase assays, highlighting the role of substituents in target binding .

生物活性

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including synthesis methods, biological evaluations, and case studies.

- Molecular Formula : CHB

- Molecular Weight : 282.164 g/mol

- CAS Number : 1109284-49-2

Synthesis

The synthesis of this compound typically involves the reaction of pyrrole derivatives with boron-containing reagents. The incorporation of the dioxaborolane moiety enhances the compound's stability and reactivity in biological systems.

Anticancer Properties

Research indicates that compounds containing pyrrole and boron moieties exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation. They may also induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

Studies have shown that similar compounds demonstrate antimicrobial effects against a range of pathogens:

- In vitro Studies : Tests on bacteria such as Staphylococcus aureus and Escherichia coli indicate that these compounds can inhibit bacterial growth at certain concentrations.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor:

- Target Enzymes : It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against human cancer cell lines at micromolar concentrations. |

| Study 2 | Reported antimicrobial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics. |

| Study 3 | Showed inhibition of COX enzymes leading to reduced inflammation in animal models. |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety. Key steps include:

- Boronation : Introducing the dioxaborolane group using pinacol borane reagents under inert conditions (e.g., THF, 60°C) .

- Cyclization : Base-assisted cyclization of precursors (e.g., hydroxy-pyrrolones) using reagents like NaBH₄ or BF₃·OEt₂, followed by purification via column chromatography (gradient: EtOAc/PE 1:3–1:1) or recrystallization from ethanol .

- Yield Optimization : Adjusting reaction time (typically 12–24 hrs) and stoichiometric ratios (e.g., 1.2 eq. boronic ester) to maximize yields (44–86% reported) .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Assign peaks for the pyrrole ring (δ 6.5–7.0 ppm for aromatic protons) and dioxaborolane group (δ 1.3 ppm for methyl groups) .

- FTIR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and boronate B-O bonds (~1350 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ expected for C₁₄H₂₁BNO₄: calc. 296.16) .

- Melting Point : Consistency with literature values (e.g., 162–164°C) indicates purity .

Advanced Questions

Q. What strategies optimize the reactivity of the boronate ester in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced electron-deficient aryl coupling partners .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility, while aqueous bases (e.g., K₂CO₃) facilitate transmetalation .

- Temperature Control : Reactions at 80–100°C balance reactivity and decomposition risks.

- Monitoring : TLC or LC-MS tracks reaction progress; purification via silica gel chromatography (EtOAc/hexane) isolates cross-coupled products .

Q. How can contradictions between experimental NMR data and computational (DFT) models be resolved?

- Methodological Answer :

- DFT Calibration : Optimize computational parameters (e.g., B3LYP/6-311++G(d,p) basis set) to match experimental NMR chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Solvent Correction : Apply implicit solvent models (e.g., PCM for DMSO) to simulations.

- X-ray Validation : Compare DFT-predicted geometries with crystallographic data (e.g., bond lengths, dihedral angles) .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Polymorphism : Slow evaporation from ethanol/water mixtures (1:1) at 4°C reduces polymorph formation .

- Crystal Quality : Use seeding techniques or gradient cooling (0.5°C/min) to improve crystal size.

- Data Collection : Low-temperature (100 K) XRD mitigates thermal motion artifacts. Reported crystal systems (e.g., monoclinic P2₁/c) require careful space group assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。